2-(Methylamino)isocamphane hydrochloride

Oral bioavailability Ganglionic blockade Antihypertensive research

2-(Methylamino)isocamphane hydrochloride, also known as mecamylamine hydrochloride (CAS 826-39-1), is a secondary amine that functions as a noncompetitive, nonselective antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). The compound crosses the blood-brain barrier and exhibits broad inhibitory activity across multiple nAChR subtypes, with a preference order of α3β4 (IC50 640 nM) > α4β2 (2.5 µM) > α3β2 (3.6 µM) > α7 (6.9 µM).

Molecular Formula C11H22ClN
Molecular Weight 203.75 g/mol
Cat. No. B12041246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)isocamphane hydrochloride
Molecular FormulaC11H22ClN
Molecular Weight203.75 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C2)C1(C)NC)C.Cl
InChIInChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11?;/m1./s1
InChIKeyPKVZBNCYEICAQP-CIISUUNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylamino)isocamphane Hydrochloride: Essential Procurement Reference for nAChR Research Tooling


2-(Methylamino)isocamphane hydrochloride, also known as mecamylamine hydrochloride (CAS 826-39-1), is a secondary amine that functions as a noncompetitive, nonselective antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) . The compound crosses the blood-brain barrier and exhibits broad inhibitory activity across multiple nAChR subtypes, with a preference order of α3β4 (IC50 640 nM) > α4β2 (2.5 µM) > α3β2 (3.6 µM) > α7 (6.9 µM) . Originally developed as an orally active antihypertensive agent, mecamylamine is now predominantly procured as a validated research tool for investigating central nAChR function in neuropsychiatric and addiction studies .

Why Generic Substitution of 2-(Methylamino)isocamphane Hydrochloride Introduces Experimental Risk


Mecamylamine is a racemic mixture of S-(+)- and R-(−)-enantiomers that exhibit stereoselective pharmacologies at distinct nAChR populations: the S-(+) enantiomer (TC-5214) can potentiate high-sensitivity α4β2 receptors, while the R-(−) enantiomer primarily inhibits . Substituting the racemate with single-enantiomer TC-5214 therefore alters the net pharmacological profile. Additionally, mecamylamine's oral bioavailability fundamentally differs from quaternary amine ganglionic blockers such as hexamethonium or trimethaphan . Even among brain-penetrant nAChR antagonists, mecamylamine's characteristic 3.75-fold selectivity for α3β4 over α4β2 contrasts with the selectivity patterns of close comparators such as varenicline, which preferentially targets α4β2 . Non-validated generic procurement without explicit batch characterization thus risks introducing unaccounted variables into established experimental paradigms.

Quantitative Differentiation Evidence for 2-(Methylamino)isocamphane Hydrochloride Procurement


Oral Bioavailability Superiority Over Quaternary Amine Ganglionic Blockers

Mecamylamine demonstrates near-complete oral absorption, with equivalent LD50 values whether administered subcutaneously or orally. In contrast, quaternary amine ganglionic blockers such as hexamethonium and pentolinium exhibited an oral-to-subcutaneous hypotensive dose ratio of approximately 15:1 in human patients, reflecting poor gastrointestinal absorption . In experimental hypertension models, mecamylamine produced consistent blood pressure lowering with an average oral dose of 34 mg/day, whereas quaternary amine alternatives required intravenous administration to achieve comparable ganglionic blockade . This is the definitive feature distinguishing mecamylamine as the only orally viable ganglionic blocker available for research procurement.

Oral bioavailability Ganglionic blockade Antihypertensive research Hexamethonium Trimethaphan

nAChR Subtype Selectivity Profile Compared to Varenicline

Mecamylamine exhibits a distinct nAChR subtype selectivity profile that is inverted relative to the clinically important nicotinic partial agonist varenicline. Mecamylamine's most potent target is α3β4 (IC50 = 640 nM), with 3.75-fold selectivity over α4β2 (IC50 = 2.5 µM) and 10.8-fold selectivity over α7 (IC50 = 6.9 µM) . Varenicline, by contrast, shows its highest antagonist potency at the α4β2 subtype (IC50 = 0.20 µM) with 16-fold selectivity over α3β4 (IC50 = 3.2 µM) . This inverted selectivity makes mecamylamine the preferential tool compound for studies requiring α3β4-predominant blockade, whereas varenicline would confound experiments through its potent α4β2 partial agonism.

Nicotinic receptor Subtype selectivity α3β4 α4β2 Varenicline

Aqueous Solubility Advantage Over the Commonly Co-procured nAChR Antagonist Bupropion

Mecamylamine hydrochloride demonstrates superior aqueous solubility compared to bupropion hydrochloride, a nAChR antagonist frequently co-procured for comparative neuropharmacology studies. Mecamylamine hydrochloride has a measured water solubility of 47 mg/mL , whereas bupropion hydrochloride water solubility is reported as 27.62 mg/mL (100 mM) . This 1.7-fold higher aqueous solubility of mecamylamine facilitates preparation of concentrated stock solutions for in vitro electrophysiology and calcium flux assays without requiring organic co-solvents that may independently affect nAChR function.

Aqueous solubility Formulation compatibility In vitro assay preparation Bupropion

Racemic Composition Enables Broader Pharmacological Coverage Relative to Single-Enantiomer TC-5214

Mecamylamine, as a racemate, contains both S-(+) and R-(−) enantiomers that exhibit divergent actions at human α4β2 nAChR isoforms. Fedorov et al. (2009) demonstrated that S-(+)-mecamylamine (TC-5214) inhibits low-sensitivity (LS) α4β2 receptors while potentiating agonist-induced activation of high-sensitivity (HS) α4β2 receptors; the R-(−) enantiomer (TC-5213) acts solely as an inhibitor at both HS and LS isoforms . A subsequent study by Papke et al. (2013) confirmed that R-(−)-mecamylamine is up to 2-fold more potent than the S-(+) enantiomer at blocking CNS effects of nicotine in vivo . Thus, procuring the racemate ensures that both inhibitory and modulatory enantiomeric activities are present, whereas sourcing TC-5214 alone excludes the more potent CNS-inhibitory enantiomer.

Enantiomer selectivity Racemate TC-5214 Positive allosteric modulation α4β2

Documented Historical Validation as a Reference Antagonist Provides Procurement Confidence for Standardized Protocols

Mecamylamine hydrochloride has been employed as the reference nAChR antagonist in over 6,000 indexed publications spanning more than six decades, including classical pharmacological characterization of central nicotinic receptor function . In direct contrast, newer nAChR antagonists such as 18-methoxycoronaridine and the α-conotoxins have substantially narrower literature bases (typically <500 publications), limiting their utility as experimentally validated reference standards. The extensive accumulated data allow researchers to contextualize new results against a well-characterized pharmacological baseline, reducing interpretive ambiguity .

Reference standard Literature validation Reproducibility Experimental standardization

Validated Application Scenarios for 2-(Methylamino)isocamphane Hydrochloride in Research and Industrial Settings


Acute Nicotinic Receptor Blockade in In Vivo Rodent Behavioral Models Requiring Oral or Systemic Dosing

In rodent models of nicotine addiction, cognition, or depression where oral gavage or intraperitoneal injection is required, mecamylamine hydrochloride is the ganglionic blocker of choice due to its near-complete oral absorption. Unlike quaternary amine alternatives that require a 15-fold higher oral dose to achieve equivalent hypotensive effect , mecamylamine at 1–3 mg/kg i.p. reliably blocks nicotine-induced behavioral responses . The racemate provides both CNS-active enantiomeric components, ensuring maximal central nAChR blockade.

In Vitro α3β4-Selective Antagonism Studies Where α4β2 Agonist Activity Must Be Avoided

For functional assays interrogating α3β4 nAChR function (e.g., adrenal chromaffin cell secretion, certain ganglionic synapse models), mecamylamine provides α3β4-selective inhibition (IC50 640 nM) with 3.75-fold selectivity over α4β2 . This selectivity profile avoids the confounding α4β2 partial agonism characteristic of varenicline , enabling clean interpretation of α3β4-dependent phenotypes.

Preparation of Concentrated Aqueous Stock Solutions for Electrophysiology Without Organic Co-Solvent Artifacts

Mecamylamine hydrochloride's water solubility of 47 mg/mL enables preparation of 100 mM aqueous stock solutions directly, eliminating the need for DMSO . This property is critical for patch-clamp electrophysiology and calcium imaging experiments where even low concentrations of DMSO (≥0.1% v/v) have been shown to modulate nAChR kinetics. In contrast, bupropion hydrochloride, with solubility limited to ~28 mg/mL, may require organic co-solvent supplementation .

Cross-Validation of Enantiomer-Specific nAChR Pharmacology Using a Single Procured Compound

The racemic composition of mecamylamine permits direct assessment of both S-(+) and R-(−) enantiomer activities within a single experimental preparation. Whereas TC-5214 (S-(+)-mecamylamine) exerts positive allosteric modulation at HS α4β2 receptors, the R-(−) enantiomer present in the racemate contributes stronger CNS inhibitory effects (up to 2-fold greater potency in vivo) . This makes the racemate the preferred procurement choice for studies designed to compare and contrast enantiomer-dependent nAChR pharmacology.

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